Naringenin trimethyl ether
Overview
Description
Naringenin trimethyl ether (NTE) is a naturally occurring flavonoid that is found in many fruits and vegetables, as well as in some herbal supplements. NTE has been studied for its potential health benefits, such as antioxidant, anti-inflammatory, and anticancer activities. NTE has also been studied for its ability to modulate several biochemical pathways and to act as a potent inhibitor of the enzyme acetylcholinesterase.
Scientific Research Applications
Antitumor Activity
Naringenin, a dietary flavonoid, has been explored for its antitumor potential. Derivatives like tert-butyl oxime ether have demonstrated significant growth inhibitory activity in cancer cell lines, suggesting apoptosis induction and cell cycle arrest capabilities (Latif et al., 2019). Additionally, lipophilic ether derivatives of naringenin have shown promising antiviral and antiproliferative activities against Zika virus and tumor cells (Mendes et al., 2020).
Estrogenic Activities
Naringenin and related compounds have been reported to exhibit estrogenic activities, which can be beneficial in treating diseases related to estrogen deficiency (Guo et al., 2011). This dual-directional estrogenic effect highlights naringenin's potential in therapeutic applications targeting hormonal imbalances.
Antioxidant Properties
Naringenin's antioxidant properties have been extensively researched. Studies indicate its ability to reduce free radicals and enhance antioxidant activity in various chronic diseases, suggesting its role as a potential oxidative stress reliever (Zaidun et al., 2018).
Nanoparticle-Based Delivery Systems
The development of naringenin-loaded nanoparticles for biomedical applications, such as anticancer therapy, has been a significant area of research. These nanoparticles aim to improve bioavailability and therapeutic efficacy of naringenin (Kumar & Abraham, 2016). Similarly, silk fibroin nanoparticles loaded with naringenin have shown enhanced anticancer potential in vitro (Fuster et al., 2020).
Immunomodulatory Effects
Naringenin's role as an immunomodulator in therapeutic applications has been explored, highlighting its potential in managing inflammation-related disorders (Zeng et al., 2018).
Controlled Drug Release
Naringenin has been used in controlled drug release systems, demonstrating potential in clinical treatments requiring controlled drug delivery (Yan et al., 2017).
Pharmacokinetics and Metabolism Studies
The pharmacokinetic and metabolic profiles of naringenin have been investigated across different species, providing valuable insights for drug development (Bai et al., 2020).
Wound Healing Applications
Naringenin, delivered in nanoemulsion forms, has shown potential in enhancing the healing of wounds, indicating its therapeutic value in topical applications (Akrawi et al., 2020).
properties
IUPAC Name |
5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,15H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFSCAHSIUPLSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naringenin trimethyl ether |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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